molecular formula C24H26N2O5S2 B2502776 Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-54-2

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2502776
CAS No.: 397289-54-2
M. Wt: 486.6
InChI Key: ZQRGMDRRCFHKPJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with a methyl ester group at position 2 and a benzamido moiety at position 2. The benzamido group is further modified with a sulfonyl-linked 3,5-dimethylpiperidine substituent. The benzo[b]thiophene scaffold is known for its bioisosteric properties, often mimicking indole or benzofuran in drug design, while the sulfonyl-piperidine group may enhance solubility or target-binding specificity .

Properties

IUPAC Name

methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-15-12-16(2)14-26(13-15)33(29,30)18-10-8-17(9-11-18)23(27)25-21-19-6-4-5-7-20(19)32-22(21)24(28)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRGMDRRCFHKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[b]thiophene core, a piperidine moiety, and a carboxylate group. Its molecular formula is C21H25N2O4SC_{21}H_{25}N_2O_4S, with a molecular weight of approximately 421.56 g/mol. The presence of the sulfonamide group is significant for its biological interactions.

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities. The mechanism by which this compound exerts its effects includes:

  • Inhibition of Cancer Cell Proliferation : The compound has shown potential as an apoptosis-inducing agent in cancer cells, particularly breast cancer cell lines (MCF-7). Studies have reported IC50 values ranging from 23.2 to 49.9 µM for various analogs .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against Gram-positive bacteria and fungi, suggesting that this derivative may also possess such activities .

Antitumor Activity

The antitumor efficacy was evaluated using various assays, including cell viability assays and flow cytometry for cell cycle analysis. The results indicated significant cytotoxic effects on cancer cells:

CompoundIC50 (µM)Mechanism
This compound23.2 - 49.9Induction of apoptosis, G2/M phase arrest
Control (e.g., Doxorubicin)VariesStandard chemotherapeutic agent

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry revealed increased G2/M phase arrest, indicating disruption of the cell cycle .
  • Antimicrobial Evaluation : Similar benzo[b]thiophene derivatives were tested for antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics consistent with Lipinski's rule of five, suggesting good oral bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate can be contextualized by comparing it with three classes of analogs: sulfonylurea herbicides , thiophene-based kinase inhibitors , and benzamido-substituted thiophene derivatives .

Structural Analogies with Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron methyl and triflusulfuron methyl (), share a sulfonylurea bridge and methyl ester group with the target compound. However, the latter replaces the triazine ring (common in herbicides) with a benzo[b]thiophene core and a 3,5-dimethylpiperidine substituent. Key differences include:

  • Bioactivity : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, while the target compound’s piperidine-sulfonyl group may confer affinity for mammalian targets (e.g., enzymes or receptors).
  • Substituent Effects : The dimethylpiperidine group likely enhances lipophilicity and membrane permeability compared to the triazine-based herbicides, which prioritize polar interactions for plant uptake .

Table 1: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Substituents Primary Target
Target Compound Benzo[b]thiophene 3,5-Dimethylpiperidine sulfonyl Undetermined (hypothesized: kinases or GPCRs)
Metsulfuron methyl () Triazine Methoxy-methyl triazine Plant ALS enzyme
Triflusulfuron methyl () Triazine Trifluoroethoxy-dimethyl triazine Plant ALS enzyme
Contrast with Thiophene-Based Kinase Inhibitors

describes a pyrazolo[3,4-d]pyrimidin-chromenone-thiophene carboxylate compound targeting kinases. Unlike this analog, the target compound lacks a pyrimidine or chromenone moiety but shares a thiophene carboxylate ester. Key distinctions:

  • Substituent Impact : Fluorine atoms in ’s compound enhance metabolic stability and electronegativity, whereas the dimethylpiperidine group in the target compound may optimize steric bulk for receptor binding .

Table 2: Comparison with Thiophene-Based Pharmaceuticals

Compound (Source) Heterocycle Key Functional Groups Biological Activity
Target Compound Benzo[b]thiophene Sulfonyl-piperidine, methyl ester Undetermined (potential kinase inhibition)
Example 62 () Thiophene Fluorinated chromenone, pyrimidine Kinase inhibition
Ethyl 2-benzamido... () Tetrahydrobenzothiophene Benzamido, ester Undisclosed (structural studies)
Functional Comparison with Benzamido-Thiophene Derivatives

The benzamido group in the target compound is structurally analogous to derivatives like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (). However:

  • Conformational Flexibility: The tetrahydrobenzothiophene in adopts a non-planar conformation, while the benzo[b]thiophene in the target compound is rigid and planar, favoring interactions with flat binding pockets.
  • Sulfonyl vs. Nitro Groups : Unlike 3-nitrocinnamic acid derivatives (), the sulfonyl-piperidine group in the target compound may reduce electrophilicity, minimizing off-target reactivity .

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